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molecular formula C13H21NSi B8378843 1-Benzyl-4,4-dimethyl-1,4-azasilinane

1-Benzyl-4,4-dimethyl-1,4-azasilinane

Cat. No. B8378843
M. Wt: 219.40 g/mol
InChI Key: ZZYQJWSDXGZOTG-UHFFFAOYSA-N
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Patent
US09233989B2

Procedure details

To a solution of 3 (2.3 g, 10.5 mmol) in ethanol (EtOH), 6 N HCl (10.5 mmol) is added and the solvent is removed under reduced pressure. The reaction mixture is co-evaporated with EtOH (2×10 mL) and recrystallized from EtOH-diethyl ether. To a slurry of Pd/C in EtOH, an ethanolic solution of the HCl salt is added dropwise and stirred at 25° C. under hydrogen atmosphere for 20 h. The reaction mixture is filtered through celite, washed with 2×20 mL of Methanol. The filtrate is concentrated under reduced pressure to give a viscous oil which is titrated with diethyl ether to obtain the product 4 as a white solid (950 mg) in 70% yield. This compound was previously documented in WO 2006/066872.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][Si:11]([CH3:15])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:16].C(OCC)C>C(O)C>[ClH:16].[CH3:14][Si:11]1([CH3:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC[Si](CC1)(C)C
Name
Quantity
10.5 mmol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. under hydrogen atmosphere for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH-diethyl ether
ADDITION
Type
ADDITION
Details
To a slurry of Pd/C in EtOH, an ethanolic solution of the HCl salt is added dropwise
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite
WASH
Type
WASH
Details
washed with 2×20 mL of Methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a viscous oil which

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.C[Si]1(CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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